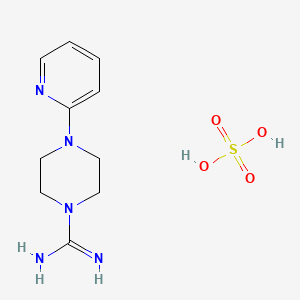
Perfluorophenyl benzoate
Overview
Description
Perfluorophenyl benzoate is a useful research compound. Its molecular formula is C13H5F5O2 and its molecular weight is 288.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Catalysis
Perfluorophenyl benzoate derivatives play a crucial role in synthetic chemistry. For instance, they are involved in the formation of 2-(perfluorophenyl)isoindoline-1,3-dione derivatives through reactions with aromatic acids in the presence of AlCl3, indicating their utility in synthesizing complex organic compounds (Petrova & Platonov, 2005). Moreover, nickel-catalyzed decarboxylative arylation of azoles using perfluorophenyl benzoates demonstrates their application in direct arylation processes, enhancing the efficiency of forming arylated products (Crawford et al., 2015).
Materials Science and Liquid Crystals
In the field of materials science, this compound derivatives contribute to the development of liquid crystalline materials. Research into the mesomorphic properties of specific '-Alkoxy-?-benzoxypolyfluorotolane compounds containing perfluorophenyl groups reveals insights into phase transition behaviors, significantly affecting the development of advanced liquid crystal displays and other related technologies (Qing et al., 2006).
Catalysis and Enantioselective Reactions
The inclusion of perfluorophenyl groups in the design of chiral Brønsted acid catalysts underscores their importance in catalyzing enantioselective cycloadditions and ene reactions. Such catalysts enable highly stereoselective reactions crucial for the synthesis of complex organic molecules with specific chiral centers, pivotal in the pharmaceutical industry (Momiyama et al., 2016).
Advanced Functional Materials
The development of novel fluorescence probes for detecting reactive oxygen species showcases the utility of this compound derivatives in creating sensitive and selective analytical tools. Such probes are essential for understanding oxidative stress and its biological implications, indicating the compound's role in advancing biochemical and medical research (Setsukinai et al., 2003).
Environmental and Health Monitoring
This compound derivatives have also been investigated for their environmental presence and impact. Studies on umbilical cord blood levels of perfluoroalkyl acids highlight the widespread distribution and potential health implications of these compounds, contributing to the understanding of environmental pollutants and their effects on human health (Arbuckle et al., 2013).
Mechanism of Action
Target of Action
It is known that perfluorinated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
It’s known that perfluorinated compounds can exert their effects through various mechanisms, such as binding to proteins and enzymes, altering their structure and function .
Biochemical Pathways
Perfluorinated compounds are known to interfere with various biochemical processes, potentially disrupting normal cellular functions .
Pharmacokinetics
Perfluorinated compounds are generally known for their persistence in the environment and in biological systems, suggesting they may have unique adme properties .
Result of Action
Perfluorinated compounds can have various effects on cellular function, potentially leading to toxicity or other adverse effects .
Action Environment
Perfluorinated compounds, including perfluorophenyl benzoate, are known for their environmental persistence. They can resist degradation in various environmental conditions, which can influence their action, efficacy, and stability .
Future Directions
Perfluorophenyl benzoate has potential applications in various fields. For instance, it could be used in the synthesis of new perfluorinated monomers for potential applications in proton exchange membrane (PEM) fuel cells . It could also be used in the development of new methods for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl esters .
Biochemical Analysis
Biochemical Properties
Perfluorophenyl benzoate is known to interact with various biomolecules. The nature of these interactions is largely influenced by the perfluorophenyl and benzoate groups present in the compound
Cellular Effects
Some studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . These effects are likely to be context-dependent and may vary across different cell types.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. While it is known that benzoate metabolism involves several pathways
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F5O2/c14-7-8(15)10(17)12(11(18)9(7)16)20-13(19)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPWTXZSQHIABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267281 | |
| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1548-84-1 | |
| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1548-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid pentafluorophenylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one](/img/structure/B3023515.png)





